
Potassium undecenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium undecenoate is a potassium salt of undecylenic acid, a fatty acid derived from castor oil. It is known for its antifungal properties and is commonly used in medicinal and cosmetic applications. The compound is characterized by its ability to disrupt fungal cell membranes, making it effective in treating various skin conditions.
準備方法
Synthetic Routes and Reaction Conditions: Potassium undecenoate is typically synthesized through the neutralization of undecylenic acid with potassium hydroxide. The reaction is straightforward and involves mixing the acid with an aqueous solution of potassium hydroxide under controlled conditions to form the potassium salt.
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale neutralization of undecylenic acid with potassium hydroxide. The process is carried out in reactors where temperature and pH are carefully monitored to ensure complete conversion and high purity of the final product.
化学反応の分析
Types of Reactions: Potassium undecenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound back to undecylenic acid or other derivatives.
Substitution: The compound can participate in substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various metal salts can be used to replace the potassium ion.
Major Products Formed:
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: The primary product is undecylenic acid.
Substitution: Different metal undecenoates can be formed.
科学的研究の応用
Potassium undecenoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound’s antifungal properties make it valuable in studying fungal infections and developing antifungal treatments.
Medicine: this compound is used in topical formulations to treat skin conditions such as athlete’s foot and ringworm.
Industry: It is used in the production of cosmetics, personal care products, and as a preservative in various formulations.
作用機序
The antifungal activity of potassium undecenoate is primarily due to its ability to disrupt the cell membranes of fungi. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. This mechanism targets the integrity of the fungal cell membrane, making it an effective antifungal agent.
類似化合物との比較
Sodium undecenoate: Another salt of undecylenic acid with similar antifungal properties.
Zinc undecenoate: Known for its use in treating fungal infections and as a deodorant.
Undecylenic acid: The parent compound, used in various antifungal formulations.
Uniqueness: Potassium undecenoate stands out due to its high solubility in water compared to other metal undecenoates, making it easier to formulate in aqueous solutions. Its effectiveness as an antifungal agent and its versatility in various applications highlight its unique properties.
特性
CAS番号 |
93882-28-1 |
|---|---|
分子式 |
C11H19KO2 |
分子量 |
222.37 g/mol |
IUPAC名 |
potassium;(E)-undec-2-enoate |
InChI |
InChI=1S/C11H20O2.K/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h9-10H,2-8H2,1H3,(H,12,13);/q;+1/p-1/b10-9+; |
InChIキー |
DFUZKAVMKJYQGZ-RRABGKBLSA-M |
異性体SMILES |
CCCCCCCC/C=C/C(=O)[O-].[K+] |
正規SMILES |
CCCCCCCCC=CC(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


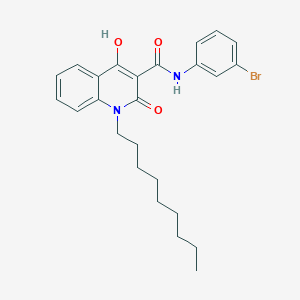
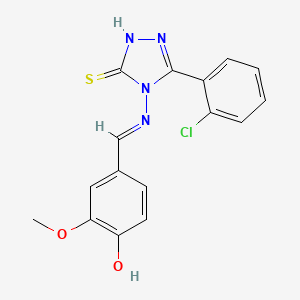
![3-hydroxy-1-oxo-N-(pyridin-4-ylmethyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12051509.png)

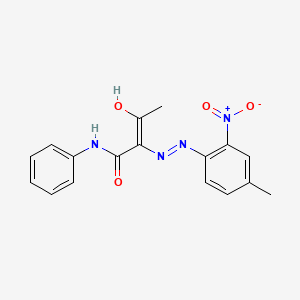
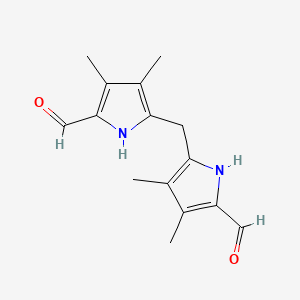
![N-(3,4-Difluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12051541.png)
![5-(3-chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12051543.png)
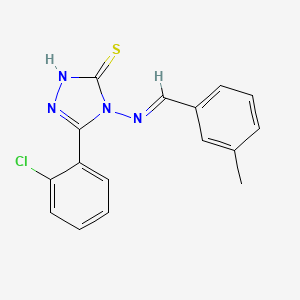

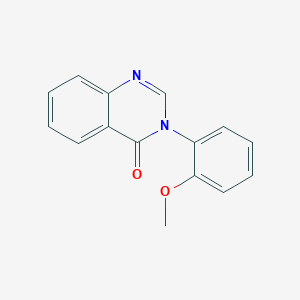
![7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12051575.png)

![5-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12051589.png)
